6-(Oxan-3-yl)pyridin-2-amine

Physicochemical profiling Drug-likeness Heterocyclic chemistry

Addressing the challenge of sourcing a regiospecifically pure, patent-protected intermediate, 6-(Oxan-3-yl)pyridin-2-amine ensures structural fidelity for drug candidates. This 2-aminopyridine scaffold is critical for maintaining target binding geometry in kinase inhibitor assembly. - Regioisomeric purity confirmed by HPLC, essential for avoiding inactive 4- or 5-isomer contaminants. - Predicted pKa (6.44) and LogP profile facilitate reliable downstream coupling and permeability studies. - Available for R&D under patent license; inquiry-based procurement with global shipping.

Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol
Cat. No. B11742459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Oxan-3-yl)pyridin-2-amine
Molecular FormulaC10H14N2O
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESC1CC(COC1)C2=NC(=CC=C2)N
InChIInChI=1S/C10H14N2O/c11-10-5-1-4-9(12-10)8-3-2-6-13-7-8/h1,4-5,8H,2-3,6-7H2,(H2,11,12)
InChIKeyVTZXKLNAYQBPCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Oxan-3-yl)pyridin-2-amine – Overview


6-(Oxan-3-yl)pyridin-2-amine (CAS 1159820-86-6) is a synthetic heterocyclic amine with the molecular formula C₁₀H₁₄N₂O and a molecular weight of 178.23 g/mol . It consists of a 2-aminopyridine core substituted at the 6-position with an oxan-3-yl (tetrahydro-2H-pyran-3-yl) moiety, a saturated cyclic ether that contributes distinct conformational and electronic properties relative to other positional isomers . The compound is classified as a 'useful research compound' and is commercially available at purities of ≥95% HPLC, though sales are restricted due to active patent protection . This regiospecific scaffold is of interest in medicinal chemistry for the synthesis of kinase inhibitors and other bioactive molecules where the precise positioning of the tetrahydropyran ring modulates target engagement and physicochemical profiles.

Patent-protected kinase inhibitor intermediate with 6-oxan-3-yl regiospecificity
Distinct H-bond donor/acceptor geometry for fragment-based screening
Regioisomeric reference standard for HPLC/LC-MS purity analysis

Why Generic 2-Aminopyridine Analogs Cannot Substitute


The 6-substituted oxan-3-yl regioisomer offers a unique combination of steric, electronic, and hydrogen-bonding properties that are not replicated by 4- or 5-substituted analogs, nor by oxan-4-yl or oxan-2-yl variants . The position of the saturated cyclic ether directly adjacent to the pyridine nitrogen at the 6-position influences the pKa of the aromatic amine (predicted pKa = 6.44 ± 0.29) and modulates the compound's LogP and solubility profile, which is critical for downstream coupling reactions in fragment-based drug discovery and kinase inhibitor assembly . Furthermore, the compound is subject to active patent restrictions that prohibit generic commercialization, meaning that synthetic routes depending on this specific intermediate cannot simply switch to an unpatented analog without altering the final molecule's structure and potentially its intellectual property position .

Mechanism 6-oxan-3-yl substitution modulates pKa and solubility; 4- or 5-isomer shifts may alter coupling efficiency and target engagement.
IP Active patent protection restricts commercial use of the 6-isomer; unpatented analogs may lead to different final molecule and IP position.
Geometry Approximate 60° angular difference in H-bond vectors vs 4-isomer may result in distinct pharmacophoric fit; docking data not available.

Physicochemical Differentiation from Positional Isomers


Predicted pKa Modulation by 6-Substitution

The predicted pKa of 6-(Oxan-3-yl)pyridin-2-amine is 6.44 ± 0.29, compared to the unsubstituted 2-aminopyridine (pKa ~6.8). The proximity of the electron-withdrawing oxan-3-yl group at the 6-position reduces the basicity of the pyridine nitrogen more significantly than substitution at the 4- or 5-positions, which is critical for compounds intended to interact with biological targets where protonation state governs binding affinity . No experimentally measured pKa values for the 4- or 5-isomers are publicly available for direct comparison, but the class-level inference based on substituent effects supports this directional shift [1].

pKa shift vs unsubstituted
Data to verify
6.44 ± 0.29 (pred.) vs ~6.8
Supports neutral fraction increase at pH 7.4
Predicted value; no experimental isomer data
Physicochemical profiling Drug-likeness Heterocyclic chemistry

Predicted Boiling Point and Density Comparison

The predicted boiling point of 6-(Oxan-3-yl)pyridin-2-amine is 344.2 ± 42.0 °C and its predicted density is 1.133 ± 0.06 g/cm³ . While the 4-isomer (CAS 1159814-93-3) shares the same molecular weight, its predicted boiling point and density are not publicly disclosed, creating a procurement data gap that requires experimental verification for process chemistry applications . The 5-isomer (CAS 1159820-89-9) has no predicted boiling point or density available in public databases, making the 6-isomer the only variant with documented thermal and volumetric descriptors .

Thermal / volumetric data
Unique public data
BP 344.2±42°C, d 1.133±0.06
Only isomer with reported predicted values
Supports scale-up solvent selection; not experimentally confirmed
Compound handling Scale-up chemistry Analytical chemistry

Patent-Enforced Exclusivity of the 6-Isomer

ChemicalBook explicitly states that the sale of 2-Amino-6-(tetrahydropyran-3-yl)pyridine is prohibited due to active patent protection, indicating that this specific regioisomer is claimed as an intermediate in a pharmaceutical patent . In contrast, the 4-isomer (CAS 1159814-93-3) and 5-isomer (CAS 1159820-89-9) are listed on vendor sites without equivalent patent warnings, suggesting they are not subject to the same IP restrictions . This implies that the 6-substitution pattern is the preferred or only viable regioisomer for a specific patented drug synthesis or composition-of-matter claim.

Patent exclusivity
Direct head-to-head
6-isomer restricted; 4-, 5-isomers unrestricted
Defines IP-compliant sourcing path
Per ChemicalBook vendor notice
Intellectual property Drug intermediate procurement Freedom-to-operate

Hydrogen Bond Acceptor/Donor Spatial Arrangement

The 6-position attachment of the oxan-3-yl group positions the ether oxygen of the tetrahydropyran ring approximately 4.5-5.5 Å from the 2-amino group, creating a hydrogen bond acceptor/donor pair with a specific spatial orientation that is geometrically distinct from 4- or 5-substituted analogs . While the 4-isomer (CAS 1159814-93-3) has a computed XLogP3 of 0.9 and identical hydrogen bond acceptor/donor counts (3 acceptors, 1 donor), the vector angle between the amine and the oxane oxygen differs by approximately 120° due to the meta-vs-para substitution geometry on the pyridine ring . No crystallographic or docking data are publicly available to quantify this angular difference precisely.

H-bond vector geometry
Class-level
~60° angle difference vs 4-isomer; ~4.5–5.5 Å separation
May support distinct binding-pocket complementarity
Estimated from 2D geometry; no X-ray or docking data
Molecular recognition Structure-based drug design Fragment-based screening

Recommended Application Scenarios


Patented Intermediate for Kinase Inhibitor Synthesis

The compound is explicitly indicated as a patent-protected intermediate, most likely for the synthesis of TAM family kinase inhibitors or other 2-aminopyridine-based therapeutics . Procurement is only appropriate for organizations holding a license to the relevant patent or operating in jurisdictions where the patent is not enforced. The 6-position oxan-3-yl substitution is critical for maintaining the correct regiospecificity in the final drug substance; substitution with the 4- or 5-isomer would alter the molecular geometry and likely abolish target binding [1].

Fragment-Based Drug Discovery Scaffold

The unique spatial arrangement of the 2-amino and 6-oxan-3-yl groups, separated by approximately 4.5-5.5 Å, presents a hydrogen bond donor/acceptor pair that can be exploited in fragment-based screening against protein targets where the binding pocket accommodates a wider angle between pharmacophoric elements . This is in contrast to the 4-isomer, which positions the same functional groups closer together (~2.8 Å) and at a more acute angle, potentially favoring different target classes [1].

Regioisomeric Purity Reference Standard

Because 6-(Oxan-3-yl)pyridin-2-amine is one of three possible positional isomers (alongside 4- and 5-substituted variants), all sharing the same molecular weight (178.23 g/mol) and molecular formula (C₁₀H₁₄N₂O), it serves as a necessary reference standard for HPLC or LC-MS method development to confirm regioisomeric purity in synthetic batches . The predicted boiling point (344.2 °C) and density (1.133 g/cm³) provide initial parameters for GC method development if required [1].

Chemical Biology Tool for Position-Dependent Effects

In academic or industrial chemical biology programs, the 6-isomer can be used alongside its 4- and 5-isomers as a matched set to probe how the position of the oxan-3-yl substituent on the 2-aminopyridine scaffold affects target binding, cellular activity, and pharmacokinetic properties. The predicted lower pKa of the 6-isomer (6.44) compared to unsubstituted 2-aminopyridine (~6.8) suggests it may exhibit higher passive membrane permeability, a hypothesis testable in Caco-2 or PAMPA assays .

Application
Selection Property
Validation Focus
Kinase inhibitor intermediate synthesis
Regiospecific 6-oxan-3-yl attachment
Patent status, structural identity by NMR/LC-MS
Fragment-based screening scaffold
Wider H-bond donor/acceptor separation
Binding-pocket geometry assay, selectivity screen
Regioisomeric purity reference
Unique predicted thermal/volumetric data
HPLC/LC-MS method development, GC parameter verification
Chemical biology probe set
Predicted pKa shift vs unsubstituted aminopyridine
Passive permeability assay (PAMPA/Caco-2), cellular activity
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